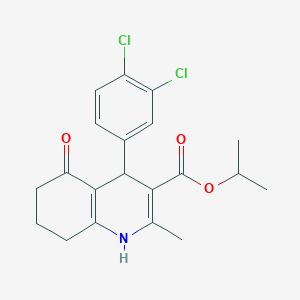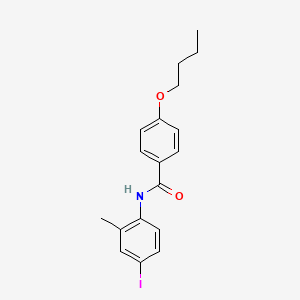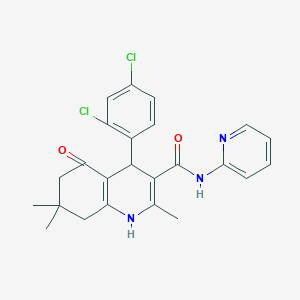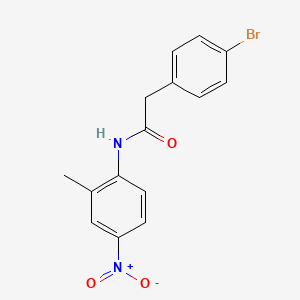
2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as Bromfenac, a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various medical conditions.
Mechanism of Action
Bromfenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are known to cause inflammation and pain. By inhibiting COX activity, Bromfenac reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Bromfenac has been shown to have a number of biochemical and physiological effects. Studies have shown that the compound can reduce the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are known to play a role in the development of inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Bromfenac in lab experiments is its potent anti-inflammatory and analgesic properties, which make it an effective tool for studying the mechanisms of inflammation and pain. However, one limitation of using Bromfenac in lab experiments is its potential to cause adverse effects, such as gastrointestinal bleeding and renal impairment, which can impact the validity of the results.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide. One area of research is the development of new formulations of the compound that can improve its efficacy and reduce its potential for adverse effects. Another area of research is the investigation of the compound's potential therapeutic applications in other medical conditions, such as cancer and Alzheimer's disease. Additionally, further research is needed to understand the mechanisms of action of Bromfenac and its potential for drug interactions with other medications.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with 2-methyl-4-nitroaniline in the presence of a base. The resulting intermediate is then treated with acetic anhydride and a catalyst to yield the final product.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications in various medical conditions. Studies have shown that Bromfenac has potent anti-inflammatory and analgesic properties, making it an effective treatment option for conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10-8-13(18(20)21)6-7-14(10)17-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZRGZPFYVCAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-cyanophenyl)thio]-N-(9-oxo-9H-fluoren-2-yl)benzamide](/img/structure/B5015550.png)
![1-acetyl-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B5015568.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5015572.png)
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5015577.png)
![1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5015593.png)
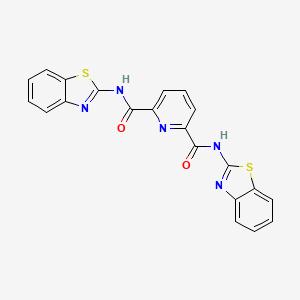
![(3aS*,6aR*)-3-(2-pyridinylmethyl)-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5015596.png)
![2-(3-fluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5015600.png)
![N-(4-chlorobenzyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5015605.png)
![4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5015613.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5015620.png)
